This compound is primarily sourced from synthetic organic chemistry research focused on developing novel imidazole derivatives. Its classification falls under pharmaceutical intermediates and potential drug candidates due to its structural features that may interact with biological targets effectively .
The synthesis of 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide involves several key steps:
The molecular structure of 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide can be depicted using its SMILES notation: COc1ccc(CC(=O)Nc2ccc(Cn3cnc(C(=O)Nc4ccccc4)c3)cc2)cc1OC
.
The three-dimensional conformation can be analyzed using computational methods such as molecular docking studies to predict interactions with target proteins .
The chemical reactivity of 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is determined by its functional groups:
The mechanism of action for 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is hypothesized based on its structural similarity to known imidazole derivatives that act on specific biological pathways:
Physical properties can be characterized using:
The applications of 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide span various fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4